molecular formula C12H20ClNO4 B8173009 Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate

Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate

Cat. No.: B8173009
M. Wt: 277.74 g/mol
InChI Key: YYYGHCLUHZZPGA-UHFFFAOYSA-N
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Description

Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate is a synthetic organic compound with a complex structure that includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyclopropylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate typically involves multiple steps:

    Formation of the Cyclopropylpropanoate Core: This can be achieved through cyclopropanation reactions, where an alkene is converted into a cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the chloromethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alcohols, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, alcohols; solvents like dichloromethane (DCM) or tetrahydrofuran (THF)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer, antiviral, or antibacterial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate exerts its effects depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate: Similar structure but with a methyl group instead of a cyclopropyl group.

    Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in the synthesis of novel pharmaceuticals and other advanced materials.

Properties

IUPAC Name

chloromethyl 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-9(6-8-4-5-8)10(15)17-7-13/h8-9H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYGHCLUHZZPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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